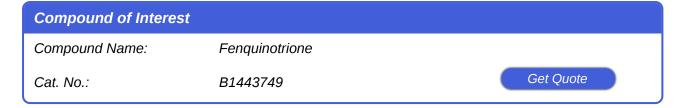


An In-depth Technical Guide to Oxoquinoxaline Derivative Herbicides: Focus on Fenquinotrione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquinotrione, a novel oxoquinoxaline derivative herbicide, has emerged as a potent and selective solution for weed management, particularly in rice cultivation.[1][2][3] Developed by Kumiai Chemical Industry Co., Ltd., this compound effectively controls a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors. [1][2] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the carotenoid biosynthesis pathway. This guide provides a comprehensive technical overview of **Fenquinotrione**, detailing its mechanism of action, herbicidal activity, crop safety, and the experimental protocols utilized in its evaluation.

Introduction

The development of herbicides with novel modes of action is crucial for combating the evolution of herbicide-resistant weeds. Oxoquinoxaline derivatives represent a promising class of herbicides, with **Fenquinotrione** being a key example. **Fenquinotrione**'s unique chemical structure, featuring an oxoquinoxaline ring, confers high efficacy and excellent selectivity, making it a valuable tool in modern agriculture. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of new herbicidal agents.



Physicochemical Properties

A summary of the key physicochemical properties of **Fenquinotrione** is presented in Table 1.

Table 1: Physicochemical Properties of Fenquinotrione

Property	Value	Reference
Chemical Name	2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione	
CAS Registry Number	1342891-70-6	_
Molecular Formula	C22H17CIN2O5	_
Molecular Weight	424.83	_
Appearance	Pale yellow powder	_
Melting Point	157.6°C	-
Solubility in Water	17.3 mg/L (20°C)	-
Log P (octanol-water)	2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0)	

Mechanism of Action

Fenquinotrione's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27). HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherol.

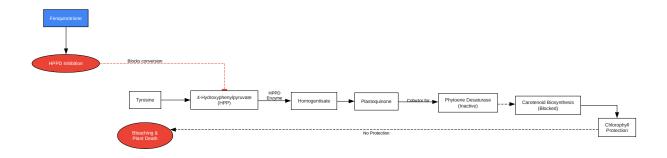
The inhibition of HPPD by **Fenquinotrione** leads to a depletion of plastoquinone.

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of carotenoid synthesis results in the photo-



oxidation of chlorophyll, leading to characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.

A docking study has suggested that the 1,3-diketone moiety of **Fenquinotrione** forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π - π stacking interactions occur between the oxoquinoxaline ring of **Fenquinotrione** and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating competitive inhibition with the natural substrate, HPP.



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Figure 1: Signaling pathway of **Fenquinotrione**'s herbicidal action.

Herbicidal Activity and Crop Safety

Fenquinotrione exhibits a broad spectrum of activity against sedges and broadleaf weeds while demonstrating excellent safety in rice.

Quantitative Herbicidal Efficacy



The herbicidal efficacy of **Fenquinotrione** has been quantified through various studies. Table 2 summarizes the 50% inhibitory concentration (IC $_{50}$) against HPPD from different species, and Table 3 presents the effective dose (ED) values for weed control and crop safety.

Table 2: Inhibitory Activity of Fenquinotrione against HPPD

Species	HPPD Source	IC ₅₀ (nM)	Reference
Arabidopsis thaliana	Recombinant	44.7	
Oryza sativa (Rice)	Recombinant	27.2	

Table 3: Herbicidal Activity and Rice Selectivity of Fenquinotrione

Plant Species	Parameter	Value (g a.i./ha)	Reference
Oryza sativa (Rice, cv. Kinmaze)	ED ₂₀ (20% inhibition)	>1000	
Monochoria vaginalis	ED ₉₀ (90% control)	63	_
Schoenoplectus juncoides	ED90 (90% control)	63	
Cyperus difformis (5-6 leaf stage)	Effective Dose	125	_
Cyperus iria (5-6 leaf stage)	Effective Dose	125	_
Fimbristylis miliacea (ALS resistant, 5-6 leaf stage)	Effective Dose	125	-

Mechanism of Rice Selectivity

The remarkable selectivity of **Fenquinotrione** in rice is not due to differences in the target enzyme's sensitivity, as the IC_{50} value for rice HPPD is even lower than that for Arabidopsis HPPD. Instead, the selectivity is attributed to the rapid metabolic detoxification of

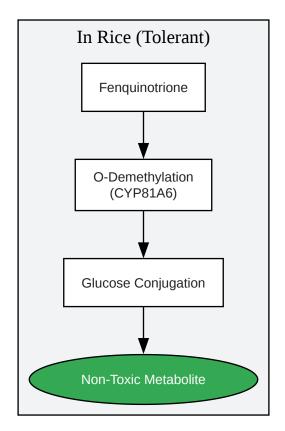


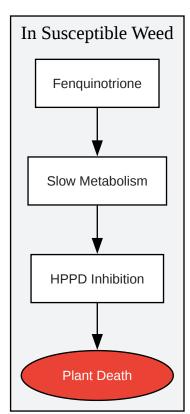
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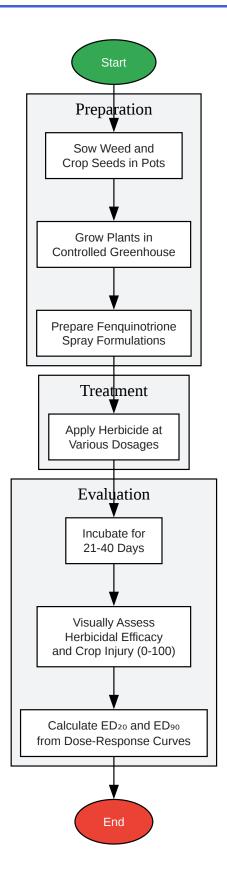
Fenquinotrione in rice plants. The primary metabolic pathway involves O-demethylation of the methoxy group on the phenyl ring, mediated by the cytochrome P450 monooxygenase CYP81A6, followed by glucose conjugation. This rapid metabolism in rice leads to the formation of non-toxic metabolites, ensuring crop safety.











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